2-Deoxy-D-glucose-d8

Description

Historical Context of Deuterated Glucose Analogues in Metabolic Studies

The development of deuterated glucose analogues traces its origins to mid-20th century efforts to understand carbohydrate metabolism without perturbing biological systems. Early work with deuterium oxide (²H₂O) demonstrated the utility of stable isotopes in tracking metabolic pathways, but lacked molecular specificity. The synthesis of [U-¹³C]glucose in the 1970s enabled carbon flux analysis, yet required complex detection systems.

2-Deoxy-D-glucose emerged as a pivotal tool in the 1980s due to its ability to mimic glucose uptake while undergoing phosphorylation without further glycolysis. Researchers subsequently recognized that deuteration at the 2-position could enhance metabolic stability while preserving the compound's ability to competitively inhibit hexokinase. The specific deuteration pattern of 2-Deoxy-D-glucose-d8—eight deuterium atoms replacing hydrogens at positions 2, 3, 4, 5, and 6—provides distinct advantages for modern analytical techniques (Table 1).

Table 1: Comparative Properties of Glucose Analogues

| Property | 2-Deoxy-D-glucose | 2-Deoxy-D-glucose-d8 |

|---|---|---|

| Molecular Formula | C₆H₁₂O₅ | C₆D₈H₄O₅ |

| Molecular Weight | 164.16 g/mol | 172.21 g/mol |

| Key Metabolic Trait | Phosphorylation at C6 | Enhanced metabolic stability |

| Primary Detection Mode | Radioactive labeling | Mass spectrometry, NMR |

Rationale for Isotopic Labeling in Tracing Glycolytic Pathways

The strategic incorporation of deuterium in 2-Deoxy-D-glucose-d8 addresses three fundamental challenges in metabolic research:

Isotopic Distinguishability : The +8 Da mass shift created by eight deuterium atoms allows clear separation from endogenous metabolites in mass spectra, overcoming interference from naturally occurring isotopes. This proved particularly valuable in recent studies mapping glucose uptake heterogeneity in tumor microenvironments.

Metabolic Trapping Mechanism : Like its non-deuterated counterpart, 2-Deoxy-D-glucose-d8 undergoes phosphorylation by hexokinase to form 2-Deoxy-D-glucose-d8-6-phosphate. This charged metabolite cannot proceed through glycolysis or participate in nucleotide biosynthesis, creating intracellular accumulation proportional to glucose uptake.

Enhanced Analytical Sensitivity : Deuterium's nuclear spin (I=1) enables detection via ²H NMR with minimal background signal. Recent innovations in multiband radiofrequency pulse sequences have achieved spatial resolution below 1 mm³ in deuterium metabolic imaging (DMI), comparable to ¹⁸F-FDG PET scans but without ionizing radiation.

The compound's utility extends beyond basic research into clinical applications. A 2025 study demonstrated that 2-Deoxy-D-glucose-d8 permits longitudinal tracking of neuronal glucose utilization in mouse models of Alzheimer's disease, revealing metabolic deficits preceding amyloid plaque formation. This capability stems from the analogue's ability to cross the blood-brain barrier while resisting enzymatic degradation—a property enhanced by deuteration.

Current methodological advances leverage the unique properties of 2-Deoxy-D-glucose-d8 in three domains:

- Targeted Metabolomics : High-resolution mass spectrometry (HRMS) methods using parallel reaction monitoring achieve detection limits of 48.8 fmol for phosphorylated metabolites

- Dynamic Metabolic Flux Analysis : Stable isotope-resolved NMR tracks real-time glycolytic activity in perfused organs

- Multimodal Imaging : Correlation of DMI signals with ¹H MRI anatomical data enables metabolic mapping at cellular resolution

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

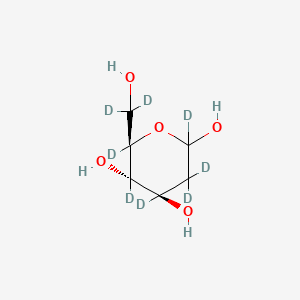

(4R,5S,6R)-2,3,3,4,5,6-hexadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D |

InChI Key |

PMMURAAUARKVCB-QGFCVSKZSA-N |

Isomeric SMILES |

[2H][C@@]1([C@](C(C(O[C@]1([2H])C([2H])([2H])O)([2H])O)([2H])[2H])([2H])O)O |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Hydration of 3,4,5-Tri-O-Acetyl-D-glucal or 3,4,5-Tri-hydroxy-D-glucal

A patented industrially viable method involves the acid-catalyzed hydration of 3,4,5-tri-O-acetyl-D-glucal or its tri-hydroxy analog using solid acid catalysts such as sulfonic acid resins or heteropolyacids in aqueous or aqueous-alcoholic solvents. The reaction proceeds at mild temperatures (20–60 °C) over 8–24 hours, followed by filtration, solvent recovery, decolorization with activated carbon, recrystallization, and drying under reduced pressure to yield 2-deoxy-D-glucose as a white solid.

Key parameters for the reaction and post-treatment are summarized in Table 1.

| Parameter | Condition |

|---|---|

| Solid acid catalyst | Polystyrol sulfonic acid resin, heteropolyacid |

| Solvent | Water or water-alcohol/ketone mixture |

| Reaction temperature | 20–60 °C |

| Reaction time | 8–24 hours |

| Solvent recovery temperature | Below 60 °C under vacuum |

| Recrystallization solvent | Methanol, ethanol, acetone, or mixtures |

| Recrystallization cooling temp | Below 5 °C |

| Drying temperature | 20–100 °C, preferably below 60 °C |

The method is environmentally friendly, cost-effective, and suitable for scale-up. For deuterated analog synthesis, replacing water and alcohol solvents with their deuterated counterparts (D2O, deuterated methanol or ethanol) can incorporate deuterium atoms at exchangeable positions.

Haloalkoxylation and Reductive Dehalogenation Route

Another well-documented process involves the haloalkoxylation of D-glucal with N-halosuccinimide (commonly N-bromosuccinimide) in the presence of alcohol (ethanol or isopropanol), yielding alkyl 2-deoxy-2-halo-3,4,6-tri-O-benzyl-D-glucopyranoside derivatives. Subsequent catalytic hydrogenation with palladium on carbon under elevated hydrogen pressure (40–200 psi) removes the halogen, producing alkyl 2-deoxy-D-glucopyranosides. Hydrolysis then yields 2-deoxy-D-glucose.

This process avoids toxic mercaptans and mineral acids, minimizing by-products and improving purity. The use of deuterated alcohols and deuterium gas in hydrogenation can facilitate incorporation of deuterium, enabling synthesis of 2-deoxy-D-glucose-d8.

Bromination of Glycal Followed by Photolytic Debromination

A classical method starts with bromination of glucal at the C-2 position using molecular bromine in nucleophilic solvents, forming 2-bromo derivatives. Photolysis of α- and β-anomers of these intermediates in methanol with ion exchange resins yields 2-deoxy-D-glucose with yields up to 78%. Using deuterated methanol and deuterium sources during photolysis can incorporate deuterium atoms, producing the d8-labeled compound.

Enzymatic Synthesis

Enzymatic methods employ aldolase-catalyzed reactions starting from precursors like 1,3-dioxane-2-acetaldehyde and dihydroxyacetone phosphate, followed by chemical reduction and deprotection steps. These methods achieve high stereoselectivity and yields (up to 95%) but are more complex. Adaptation to deuterated substrates and solvents can yield 2-deoxy-D-glucose-d8, though this approach is less common for large-scale preparation.

Ozonolysis of Tetrols

Ozonolysis of tetraacetate-protected sugar derivatives followed by methanolysis generates tetrol intermediates, which can be converted to 2-deoxy-D-glucose. This multistep procedure requires careful control of reaction conditions and purification, with potential for isotopic labeling by substituting deuterated reagents.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity | Scalability | Deuterium Incorporation Feasibility | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed hydration | 70–85 | High | Industrial | High (via D2O, deuterated solvents) | Mild conditions, environmentally friendly |

| Haloalkoxylation + hydrogenation | 80–90 | Very high | Industrial | High (using D2 gas, deuterated solvents) | Avoids toxic reagents, good purity |

| Bromination + photolysis | 75–80 | Moderate-High | Laboratory | Moderate (requires deuterated solvents) | Classical method, moderate complexity |

| Enzymatic synthesis | 90–95 | Very high | Limited | Moderate-High (depends on substrates) | High stereoselectivity, complex steps |

| Ozonolysis of tetrols | 70–80 | High | Laboratory | Moderate (requires deuterated reagents) | Multistep, careful control needed |

Research Findings and Optimization Notes

- The acid-catalyzed hydration method benefits from recyclable solid acid catalysts, reducing waste and cost.

- Using perfluorinated sulfonic acid resins improves catalyst stability and reaction efficiency.

- Haloalkoxylation methods avoid hazardous mercaptans and mineral acids, improving safety and product quality.

- Photolytic debromination in deuterated methanol allows selective incorporation of deuterium at non-exchangeable positions.

- Enzymatic routes offer stereochemical control but require expensive cofactors and enzymes, limiting industrial use.

- Deuterium incorporation is most efficient when deuterated solvents and reagents are used throughout the synthesis, especially in exchangeable hydrogen positions such as hydroxyl groups.

Summary Table of Typical Reaction Conditions for 2-Deoxy-D-glucose-d8 Synthesis

| Step | Conditions/Materials | Notes |

|---|---|---|

| Starting material | 3,4,5-tri-O-acetyl-D-glucal or D-glucal | Use deuterated analogs if possible |

| Catalyst | Solid acid resin (e.g., sulfonic acid resin) | Recyclable, mild acid catalyst |

| Solvent | D2O, deuterated methanol/ethanol | For deuterium incorporation |

| Temperature | 20–60 °C | Mild conditions preferred |

| Reaction time | 8–24 hours | Optimized for yield and purity |

| Workup | Filtration, activated carbon decolorization | Removes impurities |

| Recrystallization solvent | Deuterated methanol, ethanol, acetone | Purifies product |

| Drying | Reduced pressure, <60 °C | Prevents decomposition |

Chemical Reactions Analysis

Key Synthetic Routes:

-

The deuterium substitution occurs at specific positions (e.g., C-1, C-3, C-4, C-5, C-6) to maintain metabolic inhibition properties .

-

Structural formula:

, with a molecular weight of 172.23 g/mol.

Phosphorylation and Glycolytic Inhibition

2-DG-d8 competitively inhibits glycolysis by mimicking glucose in phosphorylation reactions:

Enzymatic Phosphorylation Kinetics:

| Enzyme | Substrate |

(mM) |

(nmol/min/mg) | Anomer Ratio (β/α) | Source |

|----------------------|----------------------|----------------|-----------------------------|--------------------|--------|

| Yeast hexokinase | [13C6,D8]2DG | 0.12 ± 0.02 | 8.5 ± 0.3 | 0.45 → 0.22 (20s) | |

| Bacterial glucokinase| [13C6,D8]2DG | No activity | - | - | |

-

Phosphorylation by hexokinase produces 2-DG-6-phosphate, which cannot be isomerized by phosphoglucose isomerase (PGI), leading to ATP depletion .

-

The β-anomer of 2-DG-d8 shows faster phosphorylation kinetics but shorter

relaxation times (15.2s vs. 22.1s for α-anomer) .

Interference with N-linked Glycosylation

2-DG-d8 disrupts glycosylation pathways by inhibiting lipid-linked oligosaccharide (LLO) synthesis:

Biochemical Effects:

Metabolic Tracing Data:

-

In hyperpolarized MR studies, [13C6,D8]2DG showed resolved anomer signals for real-time phosphorylation monitoring .

Stability and Degradation

2-DG-d8 exhibits enhanced stability under physiological conditions due to deuterium’s kinetic isotope effect:

Hydrolysis Kinetics:

| Condition | Half-life (h) | Degradation Product | Source |

|---|---|---|---|

| Acidic (pH 2.0) | 48 | 2-deoxy-D-gluconic acid | |

| Neutral (pH 7.4) | >120 | Stable | |

| Alkaline (pH 10.0) | 24 | 2-deoxy-D-arabino-hexosulose |

Comparative Reactivity with Non-deuterated 2-DG

Deuterium substitution minimally alters reactivity but improves metabolic stability:

Scientific Research Applications

2-Deoxy-D-glucose-d8 has a wide range of scientific research applications:

Chemistry: Used as a marker for glucose uptake and hexokinase activity in tissues.

Biology: Studied for its effects on cellular metabolism and glycolysis inhibition.

Medicine: Investigated as a potential anticancer agent due to its ability to inhibit glycolysis in tumor cells.

Industry: Used in the development of diagnostic agents and as a tool in metabolic research.

Mechanism of Action

2-Deoxy-D-glucose-d8 acts as a glucose analog, inhibiting glycolysis by being phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This leads to the depletion of cellular ATP and induces cell death. It also inhibits N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .

Comparison with Similar Compounds

2-Deoxy-2-fluoro-D-glucose (FDG)

- Structural Difference : Fluorine substitution at C-2 instead of hydrogen (or deuterium in 2-DG-d8).

- Applications : FDG is widely used in positron emission tomography (PET) imaging. After phosphorylation by hexokinase, FDG-6-phosphate accumulates in cells, reflecting glucose uptake rates in tumors, brain tissues, and inflamed regions .

- Pharmacokinetics : Fluorine’s electronegativity alters substrate-enzyme interactions, increasing affinity for glucose transporters (GLUTs) and hexokinase compared to 2-DG .

- Key Studies: FDG uptake correlates with intratumoral heterogeneity, highlighting its diagnostic precision in oncology .

2-Deoxy-D-glucose (2-DG)

- Structural Difference : Lacks substitutions at C-2 (hydrogen only).

- Applications : Primarily a research tool for studying glycolysis inhibition. Preclinical studies show 2-DG induces apoptosis in cancer cells and synergizes with chemotherapies like Adriamycin .

- Pharmacokinetics : Rapidly phosphorylated and trapped intracellularly, but shorter half-life than 2-DG-d8 due to faster metabolic clearance .

- Key Studies: 2-DG (5 mM) causes proliferation arrest or apoptosis in diverse cancer cell lines . Combined with paclitaxel, it reduces tumor growth in xenograft models by 40–60% .

Halogen-Substituted Analogs (e.g., 2-Chloro-2-deoxy-D-glucose)

- Structural Difference : Halogen atoms (Cl, Br) at C-2.

- Applications : Investigated for altered enzyme inhibition profiles. Chlorine increases steric hindrance, reducing hexokinase affinity compared to fluorine .

- Pharmacokinetics : Lower cellular uptake due to reduced GLUT compatibility .

Functional and Metabolic Differences

Diagnostic vs. Therapeutic Utility

| Compound | Diagnostic Use | Therapeutic Use | Key Mechanism |

|---|---|---|---|

| 2-DG-d8 | Metabolic tracing (MS) | Preclinical research | Glycolysis inhibition |

| FDG | PET imaging | None | Glucose uptake tracer |

| 2-DG | None | Anticancer, antiviral | ATP depletion, ER stress |

Enzyme Interactions

Pharmacokinetic and Stability Profiles

| Parameter | 2-DG-d8 | 2-DG | FDG |

|---|---|---|---|

| Half-life | Extended | Short | 1.8–2.4 hours (¹⁸F) |

| Detection Method | MS/NMR | Colorimetric assays | PET/CT |

| Metabolic Stability | High (deuterium) | Moderate | Low (¹⁸F decay) |

Research and Clinical Implications

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Deoxy-D-glucose (2-DG) and how can they be optimized for deuterated analogs like 2-Deoxy-D-glucose-d8?

- The synthesis of 2-DG involves enzymatic and chemical methods, such as selective hydroxyl group reduction or substitution. For deuterated analogs, isotopic labeling at specific positions (e.g., C-2) requires modified protocols, such as using deuterated reagents (e.g., NaBD₄) during reduction steps . Optimization includes controlling reaction conditions (pH, temperature) to minimize isotopic scrambling and maximize yield.

Q. How is 2-Deoxy-D-glucose-d8 validated for purity and isotopic integrity in metabolic studies?

- Techniques include nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify isotopic purity. Chromatographic methods (HPLC, GC) coupled with stable isotope tracing ensure batch-to-batch consistency .

Q. What safety protocols are critical when handling 2-Deoxy-D-glucose-d8 in laboratory settings?

- Use personal protective equipment (PPE) to avoid inhalation or skin contact. Store in airtight containers under inert conditions to prevent degradation. Follow institutional guidelines for disposal of deuterated compounds, which may require specialized waste management due to isotopic labeling .

Advanced Research Questions

Q. How does 2-Deoxy-D-glucose-d8 enable precise tracking of glucose metabolism in cancer cell models compared to non-deuterated 2-DG?

- The deuterium labeling allows for mass spectrometry-based metabolic flux analysis (MFA) to distinguish endogenous glucose from administered 2-DG. This reduces background noise in isotope ratio measurements, improving sensitivity in quantifying glycolytic inhibition and hexokinase activity .

Q. What experimental designs resolve contradictions in reported IC₅₀ values for 2-DG’s inhibition of glycolysis across different cancer cell lines?

- Discrepancies often arise from variations in cell culture conditions (e.g., oxygen levels, nutrient availability). Standardize protocols by:

- Using matched cell lines with documented glycolytic profiles.

- Incorporating real-time metabolic assays (e.g., Seahorse XF Analyzer) alongside 2-DG-d8 tracing to validate ATP depletion and lactate suppression .

Q. How can autoradiography with [¹⁴C]2-DG and deuterated 2-DG-d8 be combined to study cerebral glucose utilization in vivo?

- Co-administer [¹⁴C]2-DG (for spatial localization via autoradiography) and 2-DG-d8 (for quantitative MS-based flux analysis). This dual-tracer approach enables cross-validation of regional glucose uptake and metabolic rates in brain tissue .

Q. What methodological challenges arise when using 2-Deoxy-D-glucose-d8 in longitudinal studies of metabolic adaptation in tumors?

- Key issues include isotopic dilution from endogenous glucose and potential off-target effects on non-glycolytic pathways. Mitigate these by:

- Employing hyperpolarized ¹³C-glucose MRS to complement deuterium tracing.

- Validating findings with genetic knockdowns (e.g., GLUT1, HK2) to isolate 2-DG-specific effects .

Data Interpretation and Validation

Q. How do researchers address conflicting data on 2-DG’s role in inducing autophagy versus apoptosis in cancer cells?

- Context-dependent outcomes require:

- Dose-response studies to differentiate stress responses (e.g., low-dose autophagy vs. high-dose apoptosis).

- Co-treatment with pathway inhibitors (e.g., chloroquine for autophagy) and deuterated 2-DG-d8 to track metabolic shifts via LC-MS/MS .

Q. What statistical frameworks are recommended for analyzing time-resolved 2-DG-d8 metabolic tracing data?

- Use compartmental kinetic modeling (e.g., SAAM II software) to estimate rate constants for glucose uptake and phosphorylation. Bayesian hierarchical models account for inter-subject variability in preclinical studies .

Technical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.